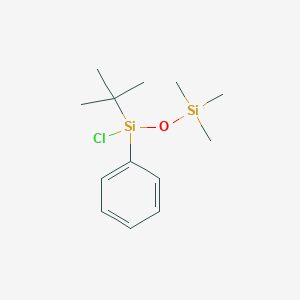
1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane is an organosilicon compound characterized by its unique structure, which includes a tert-butyl group, a chloro group, and a phenyl group attached to a disiloxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane typically involves the reaction of tert-butyl chloride with a disiloxane precursor under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize by-products and maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride are employed in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized disiloxanes, while oxidation and reduction reactions produce corresponding oxides and silanes, respectively.
Scientific Research Applications
1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It finds applications in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane exerts its effects involves the interaction of its functional groups with specific molecular targets. The chloro group, for instance, can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions. The disiloxane backbone provides stability and flexibility to the molecule, allowing it to interact with various pathways in chemical and biological systems.
Comparison with Similar Compounds
tert-Butyl chloride: Shares the tert-butyl group but lacks the disiloxane structure.
Phenylsilane: Contains a phenyl group attached to a silicon atom but differs in overall structure.
Trimethylsilyl chloride: Similar in having a silyl chloride group but lacks the tert-butyl and phenyl groups.
Uniqueness: 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane is unique due to its combination of functional groups and the disiloxane backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Properties
CAS No. |
823207-22-3 |
|---|---|
Molecular Formula |
C13H23ClOSi2 |
Molecular Weight |
286.94 g/mol |
IUPAC Name |
tert-butyl-chloro-phenyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C13H23ClOSi2/c1-13(2,3)17(14,15-16(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
DCHYUGNULHHUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


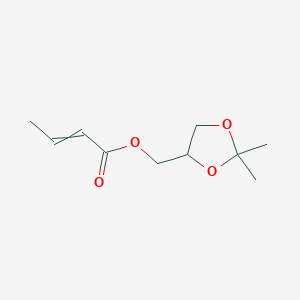
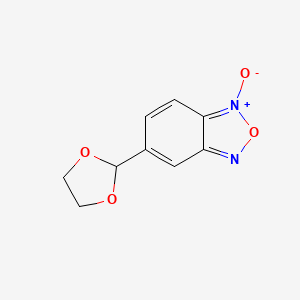
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
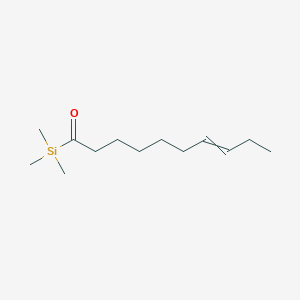
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)


![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
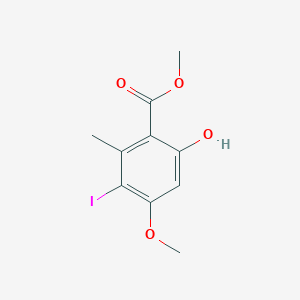
![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)
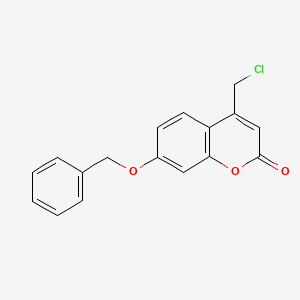
![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
